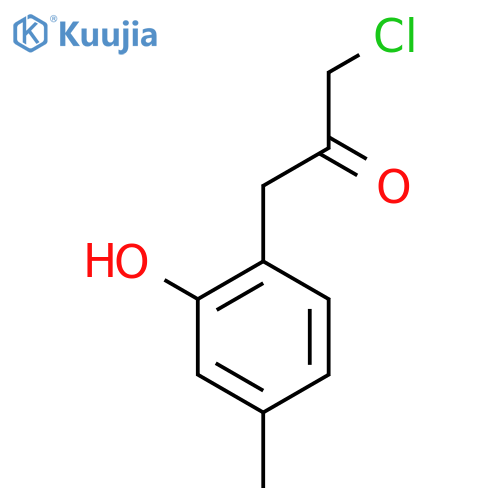Cas no 1806694-72-3 (2-(3-Chloro-2-oxopropyl)-5-methylphenol)

1806694-72-3 structure
商品名:2-(3-Chloro-2-oxopropyl)-5-methylphenol
CAS番号:1806694-72-3
MF:C10H11ClO2
メガワット:198.646142244339
CID:5005543
2-(3-Chloro-2-oxopropyl)-5-methylphenol 化学的及び物理的性質
名前と識別子
-
- 2-(3-Chloro-2-oxopropyl)-5-methylphenol
-
- インチ: 1S/C10H11ClO2/c1-7-2-3-8(10(13)4-7)5-9(12)6-11/h2-4,13H,5-6H2,1H3
- InChIKey: NAAYVVRPWKGZJO-UHFFFAOYSA-N
- ほほえんだ: ClCC(CC1C=CC(C)=CC=1O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-(3-Chloro-2-oxopropyl)-5-methylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010008759-1g |
2-(3-Chloro-2-oxopropyl)-5-methylphenol |
1806694-72-3 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
| Alichem | A010008759-250mg |
2-(3-Chloro-2-oxopropyl)-5-methylphenol |
1806694-72-3 | 97% | 250mg |
499.20 USD | 2021-07-06 | |
| Alichem | A010008759-500mg |
2-(3-Chloro-2-oxopropyl)-5-methylphenol |
1806694-72-3 | 97% | 500mg |
815.00 USD | 2021-07-06 |
2-(3-Chloro-2-oxopropyl)-5-methylphenol 関連文献
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
1806694-72-3 (2-(3-Chloro-2-oxopropyl)-5-methylphenol) 関連製品
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
